molecular formula C15H15NO3 B1345907 Methyl 3-(4-amino-3-methylphenoxy)benzoate CAS No. 946786-12-5

Methyl 3-(4-amino-3-methylphenoxy)benzoate

Cat. No.: B1345907
CAS No.: 946786-12-5
M. Wt: 257.28 g/mol
InChI Key: ZXRSTWWZKANFGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-3-methylphenoxy)benzoate typically involves the reaction of 3-methyl-4-nitrobenzoic acid with methanol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-3-methylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 3-(4-amino-3-methylphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-3-methylphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, influencing various physiological and pathological conditions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Similar structure but lacks the phenoxy group.

    Methyl 3-amino-4-methoxybenzoate: Similar structure with a methoxy group instead of a phenoxy group.

    Methyl 3-aminobenzoate: Lacks both the methyl and phenoxy groups

Uniqueness

Methyl 3-(4-amino-3-methylphenoxy)benzoate is unique due to the presence of both the amino and phenoxy groups on the aromatic ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specific research applications.

Properties

IUPAC Name

methyl 3-(4-amino-3-methylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-13(6-7-14(10)16)19-12-5-3-4-11(9-12)15(17)18-2/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRSTWWZKANFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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